![molecular formula C16H22N4S B6978938 N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine](/img/structure/B6978938.png)
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a complex organic compound that features a pyrazine ring substituted with a methyl group and an ethyl chain, which is further connected to a tetrahydrobenzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Intermediate: Starting with 2-chloropyrazine, a methylation reaction is performed using methyl iodide in the presence of a base such as potassium carbonate to yield 2-methylpyrazine.
Alkylation: The 2-methylpyrazine is then subjected to an alkylation reaction with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(6-methylpyrazin-2-yl)ethyl)amine.
Cyclization: The intermediate is then reacted with 2-mercaptoacetaldehyde under acidic conditions to form the tetrahydrobenzothiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
Applications De Recherche Scientifique
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders or cancer.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
- **N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamine
Uniqueness
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a pyrazine and a tetrahydrobenzothiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-11-9-17-10-13(19-11)7-8-18-12(2)16-20-14-5-3-4-6-15(14)21-16/h9-10,12,18H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNOWAMTDTFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCNC(C)C2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
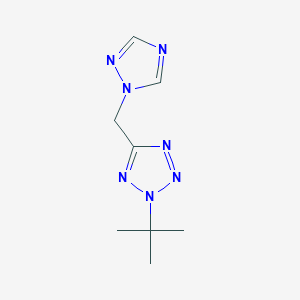
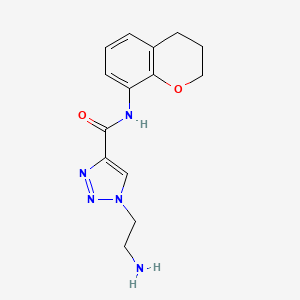
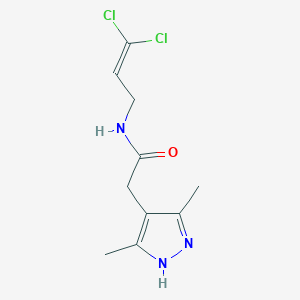
![2-Tert-butyl-5-[(4,5-dimethylimidazol-1-yl)methyl]tetrazole](/img/structure/B6978881.png)
![N-phenyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B6978889.png)
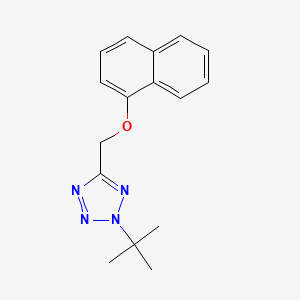
![2-Methyl-4-[1-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-3-yl]pyrimidine](/img/structure/B6978900.png)
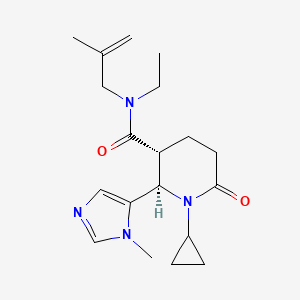
![1-(4-methylpyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)propan-2-amine](/img/structure/B6978911.png)
![N-[(1-methyltriazol-4-yl)methyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine](/img/structure/B6978922.png)
![N-(2-methoxyethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine](/img/structure/B6978930.png)
![1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine](/img/structure/B6978943.png)
![3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B6978947.png)
![2-[4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B6978959.png)
